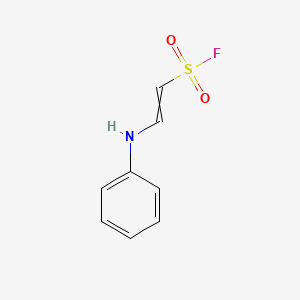

2-Anilinoethene-1-sulfonyl fluoride

Description

Evolution of Organofluorine Chemistry and its Impact on Research Disciplines

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has evolved from a niche curiosity into a cornerstone of modern science and technology. researchgate.netwikipedia.org The journey began with early syntheses in the 19th century, but the field saw dramatic expansion during World War II with the need for materials like uranium hexafluoride for the Manhattan Project. nih.gov The unique properties imparted by fluorine—such as high electronegativity, small size, and the strength of the C-F bond—fundamentally alter the physical, chemical, and biological characteristics of organic molecules. numberanalytics.comnumberanalytics.com

This has led to profound impacts across numerous disciplines:

Pharmaceuticals and Agrochemicals : The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, leading to more effective drugs like fluoxetine (B1211875) (Prozac) and atorvastatin (B1662188) (Lipitor), as well as improved pesticides. wikipedia.orgnumberanalytics.com

Materials Science : The development of fluoropolymers, most famously polytetrafluoroethylene (PTFE) or Teflon, revolutionized the materials industry with their chemical inertness and non-stick properties. researchgate.netnumberanalytics.com

Reagents and Catalysis : Fluorinated compounds like triflic acid (CF₃SO₃H) are indispensable superacids in organic synthesis. wikipedia.org

The field continues to advance, with current research focused on developing more selective, efficient, and environmentally sustainable fluorination methods to meet the growing demand for complex fluorinated molecules. numberanalytics.comnumberanalytics.com

Significance of Sulfonyl Fluorides as Chemical Building Blocks and Probes

Within organofluorine chemistry, sulfonyl fluorides (R-SO₂F) have emerged as exceptionally valuable functional groups. exlibrisgroup.com Their significance stems from a unique balance of stability and latent reactivity. The sulfur(VI)-fluorine (S-F) bond is remarkably strong and resistant to hydrolysis, reduction, and thermolysis, making the sulfonyl fluoride (B91410) moiety stable under a wide range of synthetic conditions. acs.orgchem-station.commdpi.com

Despite this stability, the S-F bond can be selectively activated for nucleophilic substitution, a feature that has established sulfonyl fluorides as privileged electrophiles in several domains: acs.orgchem-station.com

Chemical Biology : Sulfonyl fluorides act as covalent probes for mapping protein interactions and identifying drug targets. rsc.orgsemanticscholar.org Unlike traditional warheads that primarily target cysteine, sulfonyl fluorides can form stable covalent adducts with a broader range of amino acid residues, including tyrosine, lysine (B10760008), histidine, serine, and threonine. acs.orgrsc.orgnih.gov This versatility expands the scope of proteins that can be targeted. enamine.net

Drug Discovery : The stability and selective reactivity of sulfonyl fluorides make them attractive warheads for targeted covalent inhibitors, which can offer enhanced potency and duration of action. exlibrisgroup.comacs.org

Organic Synthesis : They serve as robust building blocks for constructing complex molecules and polymers, largely due to their role in the click chemistry reaction known as SuFEx. mdpi.comdntb.gov.ua

Principles and Mechanistic Foundations of Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

In 2014, the Sharpless group introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a new family of click reactions. claremont.educapes.gov.br Click chemistry is a concept focused on modular, high-yield reactions that are simple to perform and generate minimal byproducts. chem-station.comnih.gov SuFEx perfectly fits this philosophy, centered on the reliable connection of molecular modules via a sulfur(VI) hub. nih.gov

The core principle of SuFEx is the controlled activation of the otherwise stable S(VI)-F bond for reaction with nucleophiles. chem-station.comnih.gov Key mechanistic features include:

Latent Reactivity : The S(VI)-F bond's high energy (approx. 80-90 kcal/mol) makes it inert under many conditions, providing orthogonality with other functional groups. chem-station.comnih.gov

Activation : The reaction is typically enabled by catalysts such as tertiary amines or facilitated by specific reagents like silyl (B83357) ethers. chem-station.comnih.gov These activators assist the fluoride in transitioning from a strongly bound part of the molecule to a good leaving group. nih.gov

Reliable Bond Formation : SuFEx reliably forms strong S-O or S-N bonds through reactions with phenols or amines, respectively. nih.govnih.gov

Broad Scope : The reaction is highly chemoselective, tolerates a wide range of functional groups, and is often compatible with aqueous conditions, making it suitable for applications in materials science, drug discovery, and bioconjugation. acs.orgsigmaaldrich.com

Gases like sulfuryl fluoride (SO₂F₂) and thionyl tetrafluoride (SOF₄) can act as connective hubs, linking diverse molecular fragments together in a predictable and efficient manner. nih.gov

Overview of Vinyl Sulfonyl Fluorides and Anilino Derivatives in Contemporary Organic Chemistry

The specific structure of 2-Anilinoethene-1-sulfonyl fluoride combines two important classes of organic motifs: vinyl sulfonyl fluorides and anilino derivatives.

Vinyl Sulfonyl Fluorides : Ethenesulfonyl fluoride (ESF), also known as vinylsulfonyl fluoride, is a particularly important SuFEx reagent. capes.gov.brsigmaaldrich.com It is recognized as a highly effective Michael acceptor, readily reacting with nucleophiles in an addition reaction. capes.gov.br This reactivity allows for the introduction of the sulfonyl fluoride group into a wide array of molecules. Recent advancements have introduced derivatives like (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF), which serves as a precursor for synthesizing enaminyl sulfonyl fluorides (N-ESF). researchgate.netorganic-chemistry.org This method is noted for its high atom economy, proceeding under mild conditions with methanol (B129727) as the only byproduct. organic-chemistry.org

Anilino Derivatives : Aniline (B41778) and its derivatives are fundamental building blocks in industrial chemistry, serving as precursors to dyes, polymers (like polyurethane), and pharmaceuticals. sci-hub.seresearchgate.netresearchgate.net The amino group (-NH₂) on the aromatic ring is a key functional handle, acting as a nucleophile and directing electrophilic substitution reactions. sci-hub.sefoodb.ca The ability of the anilino group to form hydrogen bonds and participate in various coupling reactions makes it a versatile component in the design of functional materials and biologically active compounds. researchgate.netchemrxiv.org

Defining the Academic Research Niche for this compound

The academic research niche for this compound is precisely defined as a novel enaminyl sulfonyl fluoride (N-ESF) synthesized through an innovative and highly efficient chemical protocol. Research by H-L. Qin and colleagues in 2023 established a method for its construction using (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) and aniline. organic-chemistry.org

The significance of this compound is not as a standalone commercial product but as a representative example of a new synthetic strategy. This strategy provides a highly atom-economical and environmentally benign route to a diverse range of N-ESF derivatives, which are of significant interest in medicinal chemistry. researchgate.netorganic-chemistry.org The reaction proceeds smoothly at room temperature, avoids harsh reagents, and produces methanol as the sole byproduct. organic-chemistry.org

The table below, based on the findings of Qin et al., illustrates the scope of this reaction with various aromatic amines to produce compounds structurally related to this compound, highlighting the versatility and efficiency of the method.

| Entry | Amine | Product | Yield |

| 1 | Aniline | This compound | 98% |

| 2 | 4-Methylaniline | 2-(p-Tolylamino)ethene-1-sulfonyl fluoride | 98% |

| 3 | 4-Methoxyaniline | 2-((4-Methoxyphenyl)amino)ethene-1-sulfonyl fluoride | 99% |

| 4 | 4-Fluoroaniline | 2-((4-Fluorophenyl)amino)ethene-1-sulfonyl fluoride | 95% |

| 5 | 4-Chloroaniline | 2-((4-Chlorophenyl)amino)ethene-1-sulfonyl fluoride | 94% |

| 6 | 4-Bromoaniline | 2-((4-Bromophenyl)amino)ethene-1-sulfonyl fluoride | 96% |

| 7 | 2-Methylaniline | 2-(o-Tolylamino)ethene-1-sulfonyl fluoride | 96% |

Data sourced from J. Org. Chem. 2023, 88, 1909–1917. organic-chemistry.org The reaction demonstrates excellent yields across a range of substituted anilines.

Thus, the research niche for this compound is as a proof-of-concept molecule that validates a powerful new synthetic tool for accessing the N-ESF scaffold, bridging the utility of SuFEx chemistry with the broad availability of aniline derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

60538-08-1 |

|---|---|

Molecular Formula |

C8H8FNO2S |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-anilinoethenesulfonyl fluoride |

InChI |

InChI=1S/C8H8FNO2S/c9-13(11,12)7-6-10-8-4-2-1-3-5-8/h1-7,10H |

InChI Key |

BXKKKGBTVZJIIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC=CS(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Anilinoethene 1 Sulfonyl Fluoride and Analogues

Strategic Disconnections for the 2-Anilinoethene-1-sulfonyl Fluoride (B91410) Scaffold

The primary retrosynthetic disconnection for the 2-anilinoethene-1-sulfonyl fluoride scaffold involves breaking the C-N bond, leading to aniline (B41778) and an ethene-1-sulfonyl fluoride precursor. This precursor, typically a vinyl sulfonyl fluoride bearing a suitable leaving group, can be further disconnected to simpler starting materials. A common strategy is the Michael addition of aniline or its derivatives to ethenesulfonyl fluoride. sigmaaldrich.com

Another key disconnection involves the formation of the vinyl sulfonyl fluoride itself. This can be envisioned through several pathways, including the olefination of aldehydes with sulfonyl fluorides, the fluorosulfonylation of alkynes, or the modification of pre-existing vinyl systems. These disconnections guide the selection of appropriate synthetic methods, which are detailed in the subsequent sections.

Synthesis of Ethene-1-sulfonyl Fluoride Precursors

The synthesis of ethene-1-sulfonyl fluoride and its substituted derivatives is a critical step in accessing the target this compound scaffold. A variety of methods have been developed to construct this key precursor.

Approaches to Alkenyl Sulfonyl Fluorides via Fluorosulfonylation Reactions

Fluorosulfonylation reactions represent a direct and efficient method for the synthesis of alkenyl sulfonyl fluorides. These reactions typically involve the addition of a fluorosulfonyl group across a double or triple bond.

Recent advancements have focused on radical fluorosulfonylation, which has proven to be a powerful tool for this transformation. thieme-connect.comrsc.org The use of sulfuryl chlorofluoride (FSO₂Cl) as a fluorosulfonyl radical precursor has been a significant development. thieme-connect.com Photoredox catalysis can be employed to generate FSO₂ radicals from FSO₂Cl, which then react with alkenes to yield alkenyl sulfonyl fluorides. rsc.orgnih.gov This method offers broad substrate scope and good functional group compatibility, allowing for the synthesis of complex molecules. rsc.orgnih.gov

In addition to alkenes, alkynes can also be substrates for fluorosulfonylation. Radical chloro-fluorosulfonylation of alkynes provides access to β-chloro alkenylsulfonyl fluorides, which can be further functionalized. rsc.org These photoredox-catalyzed reactions often proceed with high stereoselectivity. rsc.org

Stereoselective Construction of Vinyl Sulfonyl Fluoride Moieties

The stereochemistry of the vinyl sulfonyl fluoride moiety is often crucial for its subsequent reactivity and the biological activity of the final product. Several methods have been developed to achieve stereoselective synthesis.

One approach involves the copper-promoted direct fluorosulfonylation of vinylboronic acids. acs.orgnih.gov This method provides (E)-vinyl sulfonyl fluorides exclusively, with good yields and a broad substrate scope. acs.orgnih.gov The reaction proceeds under mild conditions and is operationally simple. acs.orgnih.gov

Another strategy for stereoselective synthesis involves the reaction of phenols with 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), which proceeds via a reactive propa-1,2-diene-1-sulfonyl fluoride intermediate to yield vinyl aryl ethers with a sulfonyl fluoride group. researchgate.net Furthermore, a Friedel-Crafts/elimination reaction of indoles with certain precursors can provide indolyl vinyl sulfonyl fluorides with exclusive stereo- and regioselectivity without the need for a transition-metal catalyst. acs.org The remote sulfinyl group can also mediate the stereocontrolled fluorobenzylation of vinyl sulfones. nih.gov

Synthesis from Sulfonyl Chlorides and Related Halides

A traditional and widely used method for synthesizing sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chlorides. acs.orgmdpi.comnih.gov This transformation is typically achieved using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂). acs.orgmdpi.comacs.org The use of sulfuryl fluoride (SO₂F₂) as a fluoride provider has also been reported as a highly efficient method. researchgate.net

The synthesis of the precursor sulfonyl chlorides can be accomplished by the oxidative chlorination of thiols or disulfides. mdpi.comresearchgate.net While effective, the use of sulfonyl chlorides can be limited by their instability and the hazardous reagents often required for their preparation. acs.orgorganic-chemistry.org To circumvent this, one-pot procedures have been developed that combine the synthesis of the sulfonyl chloride and the subsequent fluorination step. mdpi.comresearchgate.net

| Starting Material | Reagent(s) | Product | Reference(s) |

| Aryl Sulfonyl Chlorides | SO₂F₂ | Aryl Sulfonyl Fluorides | researchgate.net |

| Thiols | SOCl₂, H₂O₂, KHF₂ | Sulfonyl Fluorides | researchgate.net |

| Sulfonyl Chlorides | KF, Water/Acetone | Sulfonyl Fluorides | organic-chemistry.org |

Electrochemical and Radical-Based Synthetic Protocols

Electrochemical and radical-based methods have emerged as powerful and often more sustainable alternatives for the synthesis of vinyl sulfonyl fluorides. These methods can avoid the use of harsh reagents and offer unique reactivity.

Electrochemical synthesis provides a metal-free and scalable approach. acs.orgorganic-chemistry.orgacs.orgnih.gov For instance, the radical fluorosulfonylation of vinyl triflates can be achieved electrochemically using FSO₂Cl as the fluorosulfonyl radical source and inexpensive graphite (B72142) felt electrodes. acs.orgorganic-chemistry.orgacs.orgnih.gov This electroreductive protocol proceeds under mild conditions and allows for the synthesis of various β-keto sulfonyl fluorides. acs.orgorganic-chemistry.orgacs.org

Radical-based methods, often initiated by photoredox catalysis, have also gained prominence. nih.govchemrxiv.orgresearchgate.net The generation of fluorosulfonyl radicals from precursors like FSO₂Cl enables the fluorosulfonylation of alkenes and alkynes. thieme-connect.comrsc.orgnih.gov These radical reactions can provide access to a wide range of alkenyl sulfonyl fluorides, including those that are challenging to synthesize using traditional cross-coupling methods. nih.gov Recent developments include the photoredox-catalyzed allylic C-H fluorosulfonylation of alkenes. chemrxiv.org

| Method | Precursor | Reagent(s) | Key Features | Reference(s) |

| Electrochemical Radical Fluorosulfonylation | Vinyl Triflates | FSO₂Cl, Graphite Electrodes | Metal-free, mild conditions, scalable | acs.orgorganic-chemistry.orgacs.orgnih.gov |

| Photoredox-Catalyzed Radical Fluorosulfonylation | Alkenes | FSO₂Cl, Photocatalyst | Broad substrate scope, good functional group compatibility | rsc.orgnih.gov |

| Photoredox-Catalyzed Allylic C-H Fluorosulfonylation | Alkenes | FABI | High regioselectivity | chemrxiv.org |

Green Chemistry and Sustainable Synthesis Routes

One notable development is the synthesis of sulfonyl fluorides in water. digitellinc.com By using a surfactant-based catalytic system, the nucleophilic fluorination of sulfonyl chlorides with potassium fluoride can be achieved in an aqueous medium, offering a more environmentally benign alternative to traditional organic solvents. digitellinc.com

Another green approach involves the use of stable and readily available starting materials like thiols and disulfides, with potassium fluoride as the sole fluorine source and a green oxidant such as NaOCl·5H₂O. acs.orgeurekalert.org This method produces non-toxic byproducts and is scalable. sciencedaily.comosaka-u.ac.jpeurekalert.org The use of (E)-2-methoxyethene-1-sulfonyl fluoride as a reagent for constructing enaminyl sulfonyl fluorides is another example of a highly atom-economical and environmentally benign process, with methanol (B129727) being the only byproduct. organic-chemistry.org

Introduction of the Anilino Moiety

The incorporation of the anilino group onto the ethenesulfonyl fluoride backbone is a critical step in the synthesis. This is typically achieved through reactions where an aniline derivative acts as a nucleophile, attacking a reactive ethenesulfonyl fluoride equivalent.

N-Alkylation and Arylation Strategies for Aniline Derivatives

While direct amination of vinyl sulfonyl fluoride precursors is common, post-synthesis modification of the anilino nitrogen offers a pathway to structural diversity. Strategies for N-alkylation and N-arylation are established for various amine and sulfonamide substrates, though specific applications on a pre-formed this compound are less documented.

General methodologies for N-arylation, which could be adapted for this purpose, include transition-metal-free procedures. For instance, the reaction of amines with o-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF) provides an efficient route to N-arylated products under mild conditions. nih.govnih.gov This method is noted for its tolerance of a wide array of functional groups. nih.govnih.gov Both primary and secondary alkylamines, as well as various anilines, have been successfully arylated using this approach, suggesting its potential applicability for modifying the nitrogen atom of anilinoethene sulfonyl fluorides. nih.gov

Table 1: N-Arylation of Aniline with Silylaryl Triflate nih.gov Yields determined for the reaction of aniline with 2-(trimethylsilyl)phenyl triflate and CsF in MeCN at room temperature.

| Product | Yield |

|---|---|

| Diphenylamine | 81% |

| Triphenylamine | Trace |

Direct Amination or Condensation Reactions

The most direct route to the this compound structure involves the reaction of an aniline derivative with a suitable ethenesulfonyl fluoride synthon. Several reagents have been developed for this purpose, enabling a condensation or substitution reaction to form the key C-N bond.

One highly effective method utilizes (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) as a reagent. This protocol offers an atom-economical pathway to a diverse range of enaminyl sulfonyl fluorides (N-ESF), including aniline derivatives. The reaction proceeds under mild conditions and generates methanol as the sole byproduct, making it an environmentally benign option. researchgate.net

Another established protocol employs 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) as the reactive partner for amines. This method is simple, efficient, and proceeds under mild conditions to afford highly functionalized enaminyl sulfonyl fluorides in good to excellent yields (56–96%). rsc.org The reaction demonstrates a broad substrate scope and high stereoselectivity. rsc.org

A clickable connective hub, 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF), has also been developed for the fluorosulfonylvinylation of a variety of primary and secondary amines, including those found in amino acids and pharmaceuticals. consensus.app

Table 2: Synthesis of Enaminyl Sulfonyl Fluorides using CESF and Various Amines rsc.org General conditions: Amine (0.2 mmol), CESF (0.3 mmol), K₂CO₃ (0.4 mmol) in CH₃CN at 25 °C for 2 hours.

| Amine | Product Yield |

|---|---|

| Aniline | 91% |

| 4-Methylaniline | 94% |

| 4-Methoxyaniline | 96% |

| 4-Chloroaniline | 85% |

| Morpholine | 89% |

| Pyrrolidine | 92% |

Convergent Synthesis of the this compound Architecture

Convergent synthetic strategies, where different fragments of a molecule are prepared separately and then joined together at a late stage, are often favored for their efficiency. For the this compound architecture, this often involves step-economical and cascade reactions.

Step-Economical and Cascade Reaction Sequences

Modern synthetic chemistry emphasizes the importance of step-economy, aiming to construct complex molecules in the fewest possible steps. The synthesis of enaminyl sulfonyl fluorides often employs reagents designed for high atom economy and operational simplicity.

The reaction of amines with (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) is a prime example of a step-economical process, yielding the desired product and only methanol as a byproduct. researchgate.net Similarly, the use of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) provides a direct, one-step method to access a wide variety of enaminyl sulfonyl fluorides from readily available amines. rsc.org

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, also provide an efficient route. A facile cascade process has been developed to transform abundant and inexpensive sulfonates or sulfonic acids directly into valuable sulfonyl fluorides. This one-pot protocol proceeds under mild conditions using readily available reagents, facilitating the enrichment of the sulfonyl fluoride library through a chlorination/fluorination sequence.

Late-Stage Functionalization Techniques for Complex Anilino-Sulfonyl Fluorides

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing functional groups into a complex molecule at a late step in the synthesis. This allows for the rapid generation of analogues for biological screening or for tuning material properties. The sulfonyl fluoride group is an ideal handle for LSF due to its combination of stability and "clickable" reactivity under specific conditions.

Once the this compound core has been assembled, the sulfonyl fluoride group can be used as a reactive hub for further diversification. Through SuFEx click chemistry, the fluoride can be exchanged with a variety of nucleophiles. For example, the sulfonyl fluoride can be converted to sulfonamides by reacting with primary or secondary amines, or to sulfonic esters by reacting with phenols. This allows for the late-stage introduction of a wide range of substituents, enabling the rapid exploration of the chemical space around the core anilino-sulfonyl fluoride structure.

Reactivity and Mechanistic Understanding of 2 Anilinoethene 1 Sulfonyl Fluoride

Sulfonyl Fluoride (B91410) Moiety Reactivity in Sulfur(VI) Fluoride Exchange (SuFEx)

The sulfonyl fluoride group is the cornerstone of SuFEx chemistry, a set of near-perfect click reactions. sigmaaldrich.com This functional group is characterized by a remarkable balance of stability and latent reactivity. sigmaaldrich.com While highly resistant to hydrolysis and reduction, the sulfur-fluorine bond can be readily activated to undergo nucleophilic substitution with a variety of heteroatom nucleophiles, a process central to the utility of 2-anilinoethene-1-sulfonyl fluoride. sigmaaldrich.com

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines to Sulfonamides)

The reaction of sulfonyl fluorides with primary and secondary amines to form sulfonamides is a cornerstone of SuFEx chemistry. In the context of this compound, this transformation would yield 2-anilinoethene-1-sulfonamides. Generally, these reactions proceed under mild conditions and often require a base or a catalyst to facilitate the nucleophilic attack of the amine on the electrophilic sulfur center. acs.orgnih.gov The deprotonation of the amine nucleophile has been shown to be a critical factor in controlling the reaction pathway, favoring substitution at the sulfonyl group. researchgate.net

The scope of amine nucleophiles is broad, encompassing aliphatic and aromatic amines. The reaction is tolerant of a wide range of functional groups, a key feature of click chemistry. nih.govnih.gov For instance, research on related sulfonyl fluorides has demonstrated successful coupling with various amines, including those bearing other reactive functionalities.

Table 1: Representative SuFEx Reactions of Sulfonyl Fluorides with Amines

| Sulfonyl Fluoride Reactant | Amine Nucleophile | Catalyst/Conditions | Product Type | Reference |

| Arylsulfonyl fluoride | Primary/Secondary Amines | Ca(NTf2)2, DABCO | Arylsulfonamide | acs.org |

| Arylsulfonyl fluoride | Aniline (B41778) | Ca(NTf2)2, t-amyl alcohol, 60 °C | Arylsulfonamide | theballlab.com |

| Sulfamoyl fluoride | Primary/Secondary Amines, Aniline | Ca(NTf2)2, DABCO | Sulfamide | acs.org |

Note: This table presents representative examples for the sulfonyl fluoride class of compounds to illustrate the general reactivity.

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols to Sulfonates/Sulfates)

Similar to the reactions with amines, the sulfonyl fluoride moiety of this compound is expected to react with oxygen-based nucleophiles like alcohols and phenols to furnish the corresponding sulfonate esters. These reactions are typically facilitated by a base or a specific catalyst system. The use of silyl (B83357) ethers as precursors to the nucleophilic phenoxide or alkoxide is also a common strategy in SuFEx chemistry. nih.gov

The synthesis of polysulfonates has been achieved through the polycondensation of bis(alkylsulfonyl fluorides) with bisphenol bis(t-butyldimethylsilyl) ethers, highlighting the efficiency of this transformation. nih.gov This suggests that this compound would readily react with a variety of hydroxyl-containing compounds under appropriate catalytic conditions.

Table 2: Representative SuFEx Reactions of Sulfonyl Fluorides with Oxygen Nucleophiles

| Sulfonyl Fluoride Reactant | Oxygen Nucleophile | Catalyst/Conditions | Product Type | Reference |

| Alkylsulfonyl fluoride | Bisphenol bis(t-butyldimethylsilyl) ether | [Ph3P=N-PPh3]+[HF2]- | Polysulfonate | nih.gov |

| Aryl fluorosulfate | Aryl silyl ether | Base (e.g., DBU) | Aryl sulfate | nih.gov |

| Cyclobutene-substituted sulfonyl fluoride | Phenol (B47542) | Cs2CO3 | Sulfonate ester | nih.gov |

Note: This table presents representative examples for the sulfonyl fluoride class of compounds to illustrate the general reactivity.

Reactions with Carbon-Based Nucleophiles

While reactions with nitrogen and oxygen nucleophiles are more common in SuFEx chemistry, the reaction of sulfonyl fluorides with carbon-based nucleophiles is also possible, though less explored for compounds like this compound. The formation of a sulfur-carbon bond via SuFEx-type reactions often requires specific activation of the carbon nucleophile, such as in the form of organolithium or Grignard reagents. nsf.gov The direct reaction with stabilized carbanions, such as those derived from malonates, can also occur under specific conditions.

Kinetic and Thermodynamic Aspects of SuFEx Reactions

The SuFEx reaction is characterized by favorable thermodynamics, with the formation of a stable S-N or S-O bond driving the reaction forward. sigmaaldrich.com Kinetically, the reaction rates can be significantly influenced by several factors, including the nature of the nucleophile, the solvent, and the catalyst. nih.gov For instance, the rate of SuFEx reactions can be dramatically accelerated in aqueous emulsions ("on-water" conditions). nih.gov

Catalytic Activation of the S-F Bond

The activation of the relatively inert S-F bond is crucial for the success of SuFEx reactions under mild conditions. A variety of catalytic systems have been developed to achieve this. These include:

Lewis Bases: Tertiary amines and other Lewis basic catalysts are commonly employed to activate the sulfonyl fluoride. nih.gov

Lewis Acids: Calcium triflimide [Ca(NTf2)2] has been shown to be an effective Lewis acid catalyst for the activation of sulfonyl fluorides towards nucleophilic attack by amines. acs.orgtheballlab.com

Organocatalysts: 1-Hydroxybenzotriazole (HOBt) and N-heterocyclic carbenes (NHCs) have been reported as efficient organocatalysts for the amidation of sulfonyl fluorides.

Transition Metals: Nickel(0) complexes have been investigated for the activation of the S-F bond, although this can also lead to C-S bond cleavage. chemrxiv.org

The choice of catalyst can significantly impact the reaction conditions and the scope of compatible nucleophiles.

Reactivity of the Ethene (Vinyl) Moiety

The ethene moiety in this compound is not a simple alkene. The presence of the electron-donating anilino group and the electron-withdrawing sulfonyl fluoride group creates a polarized enamine-like system. This electronic push-pull arrangement makes the α-carbon of the vinyl group nucleophilic, while the β-carbon remains electrophilic.

This inherent nucleophilicity of the α-carbon allows it to participate in reactions with various electrophiles. For instance, enamines are known to undergo alkylation and acylation at the α-carbon.

Conversely, the electron-withdrawing nature of the sulfonyl fluoride group also renders the double bond susceptible to nucleophilic attack, particularly in a Michael-type or conjugate addition fashion. The addition of a nucleophile to the β-position of the vinyl group is a common reaction pathway for related vinyl sulfonyl compounds. The synthesis of this compound itself is a prime example of this reactivity, proceeding through the Michael addition of aniline to ethenesulfonyl fluoride. nih.gov

Further reactions with other nucleophiles at the β-carbon could potentially lead to a variety of functionalized products, depending on the reaction conditions and the nature of the nucleophile.

Reactivity of the Anilino Moiety

The anilino group, with its nitrogen lone pair in conjugation with the aromatic ring, imparts nucleophilic and basic properties to the molecule. It also directs the regioselectivity of electrophilic aromatic substitution reactions.

The nitrogen atom of the anilino group possesses a lone pair of electrons, making it a nucleophilic center. This nucleophilicity allows for reactions with various electrophiles. Furthermore, the anilino group can be protonated by acids to form the corresponding anilinium ion. The position of this protonation equilibrium is dependent on the acidity of the medium and the electronic properties of the substituents on the aromatic ring.

The aza-Michael reaction, which involves the addition of amines to activated olefins, is a key example of the nucleophilic character of the anilino group. bohrium.com The reaction can be influenced by the solvent, with polar protic solvents like hexafluoroisopropanol and trifluoroethanol facilitating the addition of weakly nucleophilic anilines. bohrium.com

The anilino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This is due to the ability of the nitrogen lone pair to donate electron density into the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex or benzenium ion) formed during the reaction. libretexts.orgmasterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack of the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate. This is the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comyoutube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The presence of the anilino group significantly increases the rate of these reactions compared to unsubstituted benzene (B151609).

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH2, -NHR, -NR2 | Strongly Activating | ortho, para |

| -OH, -OR | Strongly Activating | ortho, para |

| -Alkyl | Weakly Activating | ortho, para |

| -Halogen | Weakly Deactivating | ortho, para |

| -NO2, -CN, -SO3H, -C(O)R | Deactivating | meta |

This table summarizes the influence of various substituents on the rate and regioselectivity of electrophilic aromatic substitution on a benzene ring.

The anilino moiety is susceptible to oxidation. The nitrogen atom can be oxidized to form various products, including nitroso, nitro, and azoxy compounds, depending on the oxidizing agent and reaction conditions. Electrochemical methods can also be employed for the oxidation and reduction of related aromatic sulfonyl compounds. bac-lac.gc.ca

Conversely, while the anilino group is already in a reduced state, the sulfonyl fluoride group can be subject to reduction. Electrochemical studies on arene sulfonyl fluorides have shown that they can undergo reduction, with the specific mechanism (stepwise or concerted) being influenced by factors such as the bond dissociation energy of the starting material and the standard potentials of the involved species. bac-lac.gc.ca

Interplay and Orthogonality of Reactive Centers within the Molecule

The chemical behavior of this compound is dictated by the interplay of three key functional components: the sulfonyl fluoride group (-SO₂F), the ethene bridge (-CH=CH-), and the anilino moiety (-NHPh). The unique arrangement of these groups creates a molecule with multiple reactive centers, whose reactivity is modulated by their electronic communication.

The sulfonyl fluoride group is a well-established electrophilic "warhead" in chemical biology and covalent inhibitor design. enamine.netnih.gov The strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom renders the sulfur atom highly electrophilic. This makes it susceptible to nucleophilic attack, particularly by soft nucleophiles like the side chains of amino acid residues such as lysine (B10760008), serine, threonine, tyrosine, cysteine, and histidine in protein active sites. enamine.netnih.govenamine.net This reactivity is the basis for its potential use as a covalent modifier of biological macromolecules.

The ethene bridge acts as a conduit for electronic effects between the anilino and sulfonyl fluoride groups. Furthermore, the β-carbon of the vinyl group (the carbon atom bonded to the anilino group) is a potential electrophilic center. In analogous vinyl sulfone systems, this position is known to be a Michael acceptor, susceptible to conjugate addition by nucleophiles. However, in this compound, the electron-donating character of the anilino nitrogen atom, through resonance, enriches the electron density of the double bond. This enamine-like character is expected to significantly reduce the electrophilicity of the β-carbon, thereby deactivating it towards Michael addition.

The anilino group , with its nitrogen lone pair, is nucleophilic and electron-donating. This electronic contribution has a profound effect on the rest of the molecule. It not only modulates the reactivity of the vinyl group but can also influence the reactivity of the sulfonyl fluoride. The delocalization of the nitrogen lone pair into the vinyl system can subtly affect the electronic environment of the sulfonyl group.

Orthogonality of Reactive Centers:

The concept of orthogonality in this context refers to the ability to selectively address one reactive site in the presence of others under specific reaction conditions. In this compound, a degree of orthogonality can be predicted:

Sulfonyl Fluoride as the Primary Electrophilic Site: Due to the deactivation of the vinyl group by the anilino moiety, the sulfonyl fluoride group is expected to be the primary site for nucleophilic attack. This is a key feature that distinguishes it from simple vinyl sulfonyl fluorides. The reaction at the sulfur center, known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, is a powerful and selective transformation. sigmaaldrich.com

Modulation of Reactivity: The reactivity of the sulfonyl fluoride can be tuned by substituents on the aniline ring. Electron-withdrawing groups on the phenyl ring would decrease the electron-donating ability of the nitrogen, potentially increasing the Michael acceptor character of the vinyl group and subtly altering the electrophilicity of the sulfonyl fluoride. Conversely, electron-donating groups would enhance the enamine character.

The interplay of these groups leads to a molecule where the reactivity is not simply the sum of its parts. The anilino group electronically "protects" the vinyl group from nucleophilic attack while directing reactivity towards the sulfonyl fluoride. This inherent selectivity is a valuable characteristic in the design of targeted covalent probes and inhibitors.

Table 1: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Predicted Reactivity | Modulating Factors |

| Sulfonyl Fluoride (-SO₂F) | Highly electrophilic at the sulfur atom; primary site for nucleophilic attack (SuFEx reaction). enamine.netsigmaaldrich.com | Substituents on the aniline ring can have a minor electronic influence. |

| Ethene Bridge (-CH=CH-) | Reduced electrophilicity at the β-carbon due to the electron-donating anilino group (enamine character). researchgate.net | The nature of the substituent on the aniline nitrogen can tune the degree of Michael acceptor character. |

| Anilino Group (-NHPh) | Nucleophilic and electron-donating; can be protonated under acidic conditions. | The basicity and nucleophilicity are influenced by substituents on the phenyl ring. |

Computational Chemistry and Mechanistic Elucidation (e.g., QM/MM Simulations, DFT Calculations)

While no specific computational studies on this compound have been reported, the application of computational chemistry to similar systems provides a clear roadmap for how its reactivity and reaction mechanisms can be elucidated. Density Functional Theory (DFT) calculations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful tools for this purpose.

DFT Calculations for Mechanistic Insights:

DFT calculations are instrumental in understanding the intrinsic reactivity of molecules and the transition states of reactions. For this compound, DFT could be employed to:

Analyze the Electronic Structure: Calculations of molecular orbitals (HOMO, LUMO) and electrostatic potential maps can quantify the electrophilic and nucleophilic characters of different atomic centers, confirming the predicted interplay of the functional groups.

Model Reaction Pathways: The mechanism of reaction with a nucleophile (e.g., an amino acid side chain) can be modeled. This would involve locating the transition state structures for attack at the sulfonyl fluoride versus the β-carbon of the vinyl group. The calculated activation energy barriers would provide a quantitative measure of the selectivity. nih.gov

Investigate Conformational Effects: The molecule can exist in different conformations, and DFT can determine their relative energies and how conformation influences reactivity.

Studies on related sulfonyl fluorides have successfully used DFT to understand reaction mechanisms, such as the formation of aryl sulfonyl fluorides. nih.gov For instance, in the study of cycloaddition reactions of ethene-1,1-disulfonyl difluoride, DFT calculations were used to hypothesize a stepwise mechanism and analyze the reaction's energetics. nih.gov

Table 2: Potential Applications of DFT for this compound

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Molecular Orbital Analysis | Visualization and energy calculation of HOMO and LUMO to identify nucleophilic and electrophilic sites. |

| Electrostatic Potential Mapping | Identification of electron-rich and electron-poor regions of the molecule. | |

| Transition State Searching | Elucidation of reaction mechanisms and calculation of activation barriers for competing pathways. nih.gov | |

| Conformational Analysis | Determination of the most stable conformers and their relative reactivities. |

QM/MM Simulations for Biological Systems:

When studying the reaction of this compound with a biological target, such as an enzyme, QM/MM simulations are the method of choice. In this approach, the ligand and the key amino acid residues of the enzyme's active site are treated with a high-level quantum mechanics (QM) method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics (MM) force field. chemrxiv.orgrug.nl

QM/MM simulations can provide detailed insights into:

Binding and Recognition: How the molecule initially binds to the protein's active site and the non-covalent interactions that stabilize the complex.

Covalent Modification Mechanism: The step-by-step mechanism of the covalent bond formation between the sulfonyl fluoride and a nucleophilic amino acid residue. This includes the role of active site residues in catalyzing the reaction. chemrxiv.org

Free Energy Profiles: Calculation of the free energy profile along the reaction coordinate provides the activation free energy, which is directly related to the reaction rate. This allows for a comparison of the reactivity of different inhibitors or the reactivity with different amino acid residues.

For example, QM/MM simulations have been used to study the covalent inhibition of the SARS-CoV-2 main protease by various compounds, elucidating the detailed reaction mechanisms and energetics. chemrxiv.org These studies showcase the power of QM/MM in understanding the molecular details of covalent inhibition.

Derivatization and Molecular Engineering of 2 Anilinoethene 1 Sulfonyl Fluoride

Post-Synthetic Diversification via SuFEx Click Chemistry

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a powerful and versatile click reaction, serves as a primary tool for the post-synthetic diversification of molecules containing a sulfonyl fluoride moiety. sigmaaldrich.com This high-yielding and chemoselective reaction allows for the formation of robust carbon-heteroatom bonds under mild conditions.

The sulfonyl fluoride group is an excellent electrophile for reaction with a wide range of nucleophiles, enabling the synthesis of diverse libraries of substituted sulfonamides and sulfonates.

Sulfonamides: The reaction of sulfonyl fluorides with primary and secondary amines readily yields the corresponding sulfonamides. This transformation is often facilitated by a base to neutralize the hydrofluoric acid byproduct. Recent advancements have demonstrated that this reaction can be carried out under mild, room-temperature conditions using systems like calcium triflimide (Ca(NTf₂)₂) and an organic base such as DABCO (1,4-diazabicyclo[2.2.2]octane). nih.gov This method is applicable to a broad scope of amines, including primary and secondary amines, as well as aniline (B41778) derivatives. nih.gov The use of sulfonyl fluorides for the synthesis of sulfonamides offers an advantage over traditional methods that often employ less stable sulfonyl chlorides. princeton.edu

Sulfonates: Similarly, the reaction of sulfonyl fluorides with phenols or alcohols provides access to sulfonate esters. The activation of the sulfonyl fluoride is often necessary, particularly for less reactive alkyl sulfonyl fluorides. nih.gov A common method involves the use of a base like cesium carbonate (Cs₂CO₃) to facilitate the reaction between the sulfonyl fluoride and an aryl alcohol, proceeding through a phenolate (B1203915) intermediate. nih.gov

Table 1: Representative SuFEx Reactions for the Synthesis of Sulfonamides and Sulfonates

| Starting Material | Nucleophile | Product | Catalyst/Conditions | Reference |

| Phenylsulfonyl fluoride | Various amines | Phenylsulfonamides | Ca(NTf₂)₂/DABCO, rt | nih.gov |

| 1,1-Bissulfonylfluoride substituted cyclobutene (B1205218) | Phenol (B47542) | Mono-sulfonate ester | Cs₂CO₃ | nih.gov |

| Aryl sulfonyl fluoride | Aryl silyl (B83357) ether | Aryl sulfonate | DBU | nih.gov |

This table presents examples of SuFEx reactions on related sulfonyl fluoride compounds, illustrating the general methodology applicable to the derivatization of 2-anilinoethene-1-sulfonyl fluoride.

The concept of orthogonal click chemistry allows for the selective modification of a molecule with multiple functional groups without interference between the different reactive sites. nih.gov A molecule like this compound, possessing both a SuFEx-active sulfonyl fluoride and a reactive ethene linker, is an ideal candidate for such strategies.

One could envision a scenario where the sulfonyl fluoride group is reacted via SuFEx chemistry, while the ethene linker participates in another click reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) if an alkyne functionality were introduced, or a thiol-ene reaction. The orthogonality of SuFEx and CuAAC has been demonstrated, enabling the synthesis of complex, bifunctional molecules in a controlled, stepwise manner. springernature.com This approach is highly valuable in the fields of chemical biology and materials science for creating molecular probes and advanced materials. nih.govnih.gov

Transformations of the Ethene Linker

The carbon-carbon double bond of the ethene linker in this compound offers another site for molecular diversification.

Standard catalytic hydrogenation methods can be employed to reduce the ethene double bond, yielding the corresponding saturated 2-anilinoethane-1-sulfonyl fluoride. This transformation would alter the geometry and flexibility of the molecule, which could be significant for its biological activity or material properties. Typical catalysts for such a reaction include palladium on carbon (Pd/C) under a hydrogen atmosphere.

The ethene linker is also amenable to a variety of stereoselective transformations. While specific examples for this compound are not documented, related vinyl sulfonyl fluorides can undergo reactions such as dihydroxylation or epoxidation. The development of diastereoselective and enantioselective versions of these reactions would allow for the synthesis of chiral derivatives with defined stereochemistry. For instance, asymmetric dihydroxylation using osmium tetroxide with a chiral ligand could potentially yield chiral diol products.

Modifications of the Anilino Substituent

The anilino group provides a further point of modification. The nitrogen atom and the aromatic ring can both be functionalized. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, could be used to introduce substituents onto the phenyl ring, provided the conditions are compatible with the sulfonyl fluoride and ethene functionalities. Furthermore, the nitrogen atom could potentially be alkylated or acylated under appropriate conditions.

Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides has been described as a method to form sulfonylaniline motifs, highlighting the reactivity of the aniline nitrogen. nih.gov While this describes the formation of a similar bond, it suggests the potential for further reactions at the anilino nitrogen of the title compound.

N-Derivatization for Tuning Electronic and Steric Properties

The secondary amine functionality in this compound is a prime site for modification through N-derivatization, including alkylation, arylation, and acylation. These modifications can significantly alter the compound's electronic properties by influencing the electron-donating capacity of the nitrogen atom, which in turn affects the reactivity of the vinyl sulfonyl fluoride moiety.

N-Alkylation and N-Arylation:

The introduction of alkyl or aryl groups on the nitrogen atom can be achieved through various synthetic methodologies. N-alkylation can be accomplished using alkyl halides, often in the presence of a base to deprotonate the amine. researchgate.netrsc.org N-arylation can be more complex but can be achieved using methods like the Buchwald-Hartwig amination or through reactions with activated aryl halides. nih.govnih.gov

The electronic impact of N-substitution is significant. Introducing electron-donating alkyl groups enhances the electron density on the nitrogen, increasing its electron-donating effect through the vinyl system. Conversely, attaching electron-withdrawing aryl groups diminishes the nitrogen's electron-donating character. These changes directly modulate the electrophilicity of the β-carbon of the ethenesulfonyl fluoride group, a key parameter in its reactivity towards nucleophiles in Michael additions.

Steric properties are also profoundly affected. Bulky N-substituents can shield the nitrogen and the adjacent vinyl group, potentially influencing the stereochemical outcome of reactions at the double bond or hindering the approach of large reactants.

| N-Substituent | Expected Electronic Effect on Vinyl Group | Expected Steric Hindrance | Potential Synthetic Method |

| Methyl | Increased electron density | Low | Alkylation with methyl iodide |

| Isopropyl | Increased electron density | Medium | Alkylation with isopropyl bromide |

| Phenyl | Decreased electron density | Medium | Buchwald-Hartwig amination |

| 4-Nitrophenyl | Significantly decreased electron density | Medium | Nucleophilic aromatic substitution |

| Acetyl | Significantly decreased electron density | Low | Acylation with acetyl chloride |

N-Acylation:

N-acylation introduces an amide functionality, which acts as a strong electron-withdrawing group. This significantly reduces the electron-donating ability of the nitrogen atom, thereby increasing the electrophilicity of the vinyl sulfonyl fluoride. This modification can be useful when a more reactive Michael acceptor is desired.

Aromatic Ring Functionalization

The aniline ring in this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The amino group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the nitrogen.

The nature of the substituent on the aromatic ring can have a profound long-range electronic effect on the reactivity of the ethenesulfonyl fluoride moiety. Electron-donating groups (e.g., -OCH₃, -CH₃) on the ring will increase the electron-donating ability of the aniline nitrogen, thereby decreasing the electrophilicity of the vinyl group. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) will have the opposite effect, making the vinyl group more susceptible to nucleophilic attack. libretexts.org

It is also important to consider nucleophilic aromatic substitution (SNAr), particularly if the aniline ring is substituted with strong electron-withdrawing groups. nih.govnih.govmasterorganicchemistry.com For instance, a nitro group para to a halogen on the aniline ring could allow for the displacement of the halogen by a nucleophile.

| Substituent on Aromatic Ring (Position) | Expected Electronic Effect on Vinyl Group | Potential Synthetic Method |

| 4-Methoxy | Decreased electrophilicity | Friedel-Crafts acylation followed by reduction/alkylation |

| 4-Nitro | Increased electrophilicity | Nitration |

| 4-Bromo | Slightly increased electrophilicity | Bromination |

| 4-Cyano | Increased electrophilicity | Sandmeyer reaction from an amino group |

| 2,4-Dichloro | Increased electrophilicity | Chlorination |

Construction of Macrocyclic and Polymeric Architectures

The bifunctional nature of this compound and its derivatives makes them valuable building blocks for the synthesis of complex macromolecular structures. The sulfonyl fluoride group is a key player in this context, primarily through its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.orgresearchgate.net

Macrocyclization:

Macrocycles can be constructed by reacting a derivatized this compound, containing a second reactive group, in an intramolecular fashion or by reacting two different bifunctional monomers in an intermolecular reaction. For example, a derivative with a nucleophilic group (e.g., a phenol or another amine) at the terminus of an N-alkyl chain could undergo an intramolecular SuFEx reaction to form a macrocycle. acs.orgresearchgate.netstanford.edu The geometry of the enamine linker would impart a degree of rigidity to the resulting macrostructure.

Polymerization:

This compound derivatives can be designed as monomers for polymerization. For instance, a derivative containing a polymerizable group, such as a vinyl or styrenyl substituent on the aniline nitrogen or the aromatic ring, could undergo radical or controlled polymerization methods like RAFT (Reversible Addition-Fragmentation chain-Transfer) or ATRP (Atom Transfer Radical Polymerization). chemrxiv.orgchemrxiv.org The resulting polymer would have pendant anilinoethene-1-sulfonyl fluoride units.

Alternatively, step-growth polymerization can be achieved using the SuFEx reaction. A monomer containing two sulfonyl fluoride groups or a monomer with one sulfonyl fluoride and a complementary reactive group (like a phenol or amine) can be polymerized. acs.orgchemrxiv.orgchemrxiv.org For example, a dianiline derivative could be reacted with a disulfonyl fluoride to produce a linear polymer containing the anilinoethene-1-sulfonyl fluoride motif in the backbone. The properties of the resulting polymer, such as solubility, thermal stability, and chemical resistance, would be dictated by the specific structures of the monomers used. nih.gov

The incorporation of the this compound core into polymeric and macrocyclic structures opens avenues for the development of new functional materials, potentially with applications in areas such as selective membranes, functional coatings, and advanced resins. wur.nl

Academic and Emerging Research Applications of 2 Anilinoethene 1 Sulfonyl Fluoride

Applications in Chemical Biology and Protein Modification

The unique reactivity of the sulfonyl fluoride (B91410) moiety makes 2-anilinoethene-1-sulfonyl fluoride and its derivatives valuable tools in chemical biology and protein modification. nih.govsigmaaldrich.com This class of compounds exhibits a balance of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues, rendering them suitable for sophisticated biological investigations. nih.govenamine.net

Development of Activity-Based Probes for Enzyme Profiling

Activity-based probes (ABPs) are instrumental for the functional analysis of enzymes within complex biological systems. Sulfonyl fluoride-containing molecules, including derivatives of this compound, have been successfully developed as ABPs to profile the activity of various enzyme classes. nih.govnih.gov These probes typically consist of a reactive group (the sulfonyl fluoride), a linker, and a reporter tag (e.g., a fluorophore or biotin). The sulfonyl fluoride covalently modifies active site residues of target enzymes, allowing for their detection, identification, and quantification.

For instance, alkyne-tagged sulfonyl fluorides have been utilized to covalently modify members of the S1 family of serine proteases. nih.gov Subsequent "click" chemistry with a reporter molecule enables the enrichment and identification of active proteases from complex proteomes via mass spectrometry. nih.gov Similarly, fatty acyl sulfonyl fluorides have been employed as ABPs to profile fatty acid-associated proteins in living cells, covalently modifying essential serine or tyrosine residues. nih.gov This approach facilitates the evaluation of enzyme inhibitors and provides insights into fatty acid metabolism and signaling. nih.gov

The table below summarizes examples of sulfonyl fluoride-based activity probes and their targeted enzyme classes.

| Probe Type | Target Enzyme Class | Reporter Tag | Application |

| Alkyne-tagged sulfonyl fluoride | Serine proteases | Click-chemistry compatible tag | Enrichment and identification of active proteases |

| Fatty acyl sulfonyl fluoride | Fatty acid-associated proteins (e.g., hydrolases) | Not specified | Profiling protein expression and activity in living cells |

| Kinase-directed sulfonyl fluoride | Protein kinases | Not specified | Broad-spectrum kinase profiling in live cells |

Design of Covalent Inhibitors Targeting Nucleophilic Residues (e.g., Lysine (B10760008), Tyrosine, Histidine, Threonine)

The ability of sulfonyl fluorides to react with a variety of nucleophilic amino acids has spurred their use in the design of targeted covalent inhibitors. nih.govsigmaaldrich.comnih.gov Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is often context-dependent, requiring a favorable protein microenvironment to facilitate the covalent reaction. nih.govresearchgate.net This property can be exploited to achieve high selectivity for the target protein.

Sulfonyl fluorides have been shown to covalently modify not only the highly reactive cysteine but also serine, threonine, lysine, tyrosine, and histidine residues. nih.govsigmaaldrich.comnih.gov This expanded reactivity profile significantly broadens the scope of protein targets that can be addressed with covalent inhibitors.

A notable application is the development of covalent inhibitors targeting a conserved lysine residue in the ATP-binding site of protein kinases. nih.govresearchgate.net For example, an optimized sulfonyl fluoride probe, XO44, was shown to covalently modify up to 133 endogenous kinases in live cells, enabling the quantification of intracellular kinase engagement by drugs like dasatinib. nih.gov Furthermore, sulfonyl fluoride derivatives have been designed to inhibit the epidermal growth factor receptor (EGFR) by targeting a catalytic lysine, a strategy to overcome acquired resistance to other inhibitors. nih.gov

The table below details the nucleophilic amino acid residues targeted by sulfonyl fluoride-based inhibitors.

| Nucleophilic Residue | Enzyme/Protein Class Targeted | Example |

| Lysine | Protein Kinases (e.g., EGFR, BCR-ABL), Transthyretin | XO44, UPR1444 |

| Tyrosine | Protein Kinases, HIV-1 Capsid Protein | Erlotinib-SF |

| Histidine | Cereblon (CRBN), Mdm2/Mdm4 | EM12-SF, SAHp53-8 |

| Threonine | Proteases | Not specified |

| Serine | Proteases | PSF-1 |

Investigation of Protein-Ligand Interactions and Covalent Target Validation

The formation of a stable covalent bond between a sulfonyl fluoride probe and its target protein provides a powerful tool for validating drug-target interactions. nih.govnih.gov This is particularly valuable for confirming the engagement of a ligand with its intended target within a complex cellular environment.

The sulfur(VI) fluoride exchange (SuFEx) reaction, a type of click chemistry, has been utilized for proximity-induced protein crosslinking. nih.gov In this approach, a molecule containing a sulfonyl fluoride group and a separate binding moiety can covalently link to a target protein if the two are brought into close proximity. This strategy has been used to enhance the affinity of therapeutic proteins for their targets, such as the sulfonyl fluoride modification of SAHp53-8, which enables covalent bond formation with lysine and histidine residues of Mdm2 or Mdm4. nih.gov

Furthermore, the incorporation of a sulfonyl fluoride warhead into a known ligand allows for the development of probes to map binding sites and identify the specific amino acid residues involved in the interaction. nih.govnih.gov For instance, an alkyne-containing sulfonyl fluoride probe derived from the EGFR inhibitor erlotinib (B232) was used for target occupancy studies in living cells. nih.gov

Modulation of Enzyme Function and Allosteric Regulation (e.g., Proteasome, Kinases like EGFR)

Covalent modification by sulfonyl fluorides can be used to modulate the function of enzymes in a specific and often irreversible manner. researchgate.netnih.gov This can involve either direct inhibition of catalytic activity or allosteric regulation, where binding to a site distinct from the active site alters the protein's conformation and function. nih.govnih.gov

A prime example is the development of selective covalent inhibitors for the β2 subunit of the 20S proteasome, such as PSF-1. nih.gov This demonstrates the potential of sulfonyl fluorides to target specific subunits of large protein complexes. In the realm of kinases, sulfonyl fluoride-based inhibitors have been designed to target the catalytic lysine of EGFR, thereby overcoming resistance mutations that render other inhibitors ineffective. nih.gov The covalent nature of this interaction leads to sustained inhibition of the enzyme's activity. nih.gov

While direct inhibition is a common goal, the potential for allosteric regulation by sulfonyl fluoride-containing molecules is an emerging area of interest. By targeting residues outside the active site, it may be possible to fine-tune enzyme activity rather than simply blocking it, offering a more nuanced approach to therapeutic intervention.

Contribution to Advanced Organic Synthesis

The sulfonyl fluoride group is not only a reactive warhead for biological applications but also a versatile functional group in organic synthesis. enamine.netnih.govnih.gov Its stability and unique reactivity make it a valuable building block for the construction of complex molecules. sigmaaldrich.comnih.gov

Utility as Versatile Building Blocks for Complex Molecule Synthesis

The synthesis of molecules containing the sulfonyl fluoride moiety has been an area of active research, leading to the development of various synthetic methodologies. mdpi.comorganic-chemistry.orgnih.gov These methods allow for the incorporation of the sulfonyl fluoride group into a wide range of molecular scaffolds, including aryl, heteroaryl, and alkyl structures. enamine.netmdpi.com

For example, methods have been developed for the synthesis of aryl sulfonyl fluorides from aryl iodides, aryl boronic acids, and aryldiazonium salts. organic-chemistry.org The development of reagents like (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) has enabled the construction of enaminyl sulfonyl fluorides, which are valuable intermediates in organic synthesis. researchgate.netrsc.org Furthermore, the use of ethene-1,1-disulfonyl difluoride (EDSF) has been demonstrated in the synthesis of functionalized cyclobutene (B1205218) hubs, showcasing the utility of sulfonyl fluorides in constructing complex carbocyclic systems. nih.gov

The chemical stability of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps, making it a reliable building block for the synthesis of elaborate molecules with potential applications in medicinal chemistry and materials science. researchgate.netbeilstein-journals.org

Methodology Development for Atom-Economical Transformations

The synthesis of enaminyl sulfonyl fluorides, including this compound, has been significantly advanced by the development of methodologies focused on atom economy and environmental sustainability. A key breakthrough in this area is the use of (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) as a novel reagent. organic-chemistry.orgresearchgate.net This approach represents a significant improvement over previous methods that often involved hazardous reagents, low yields, and multiple steps. organic-chemistry.org

The reaction between MeO-ESF and various amines, including anilines, provides direct access to a diverse range of enaminyl sulfonyl fluorides (N-ESFs). organic-chemistry.org This transformation is distinguished by its high degree of atom economy, as the only byproduct generated is methanol (B129727) (CH₃OH). organic-chemistry.orgresearchgate.net The process is conducted under mild, environmentally benign conditions, typically at room temperature in a solvent like 1,4-dioxane, avoiding the need for harsh catalysts or reagents. organic-chemistry.org

The methodology demonstrates broad substrate compatibility, proving effective for a wide array of aromatic and aliphatic amines. organic-chemistry.org Research by Qin et al. optimized the reaction conditions, finding that using a slight excess (1.1 equivalents) of MeO-ESF relative to the amine substrate leads to high yields of the desired N-ESF product. organic-chemistry.org This method's efficiency and green credentials highlight its importance in modern organic synthesis, where reducing environmental impact is a critical goal. organic-chemistry.org

Table 1: Synthesis of Enaminyl Sulfonyl Fluorides using MeO-ESF

| Amine Substrate | Reagent | Conditions | Product | Yield (%) | Byproduct |

|---|---|---|---|---|---|

| Aniline (B41778) | (E)-2-methoxyethene-1-sulfonyl fluoride | 1,4-dioxane, Room Temp | This compound | High | Methanol |

| Substituted Anilines | (E)-2-methoxyethene-1-sulfonyl fluoride | 1,4-dioxane, Room Temp | Substituted N-ESFs | High | Methanol |

This table is a representation of findings described in the literature. organic-chemistry.org

Applications in Materials Science Research

The unique chemical architecture of this compound, featuring both a reactive sulfonyl fluoride group and a polymerizable vinyl moiety, makes it a valuable compound in materials science. Its applications are primarily linked to the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click chemistry reactions known for their efficiency and reliability in creating robust molecular linkages. researchgate.net

Polymer Functionalization and Cross-linking

The sulfonyl fluoride (-SO₂F) group is a cornerstone of SuFEx chemistry, acting as a highly stable yet reactive hub for connecting molecules. researchgate.net While stable under many conditions, the S-F bond can be selectively activated to react with nucleophiles such as phenols, alcohols, and amines. researchgate.netnih.gov This reactivity allows this compound to be used as a reagent for the post-polymerization functionalization of polymers.

Polymers containing nucleophilic side chains (e.g., hydroxyl or amine groups) can be modified by grafting this compound onto the polymer backbone. This process introduces the anilinoethene sulfonyl group, which can alter the polymer's physical and chemical properties, such as solubility, thermal stability, or refractive index.

Furthermore, the bifunctional nature of this compound allows it to act as a cross-linking agent. If a polymer chain is first functionalized with this molecule, the vinyl group remains available for subsequent polymerization or cross-linking reactions. Alternatively, in a system containing polymers with pendant amine or alcohol groups, the -SO₂F moiety can react with two different polymer chains, creating a covalent cross-link and forming a polymer network. SuFEx chemistry has been increasingly recognized for its potential in creating diverse and functional polymeric materials. mdpi.com

Synthesis of Functional Monomers for Advanced Materials

This compound is itself a functional monomer that can be used in the synthesis of advanced materials. The vinyl group provides a handle for polymerization, allowing it to be incorporated into polymer chains via various polymerization techniques. The resulting polymer would feature pendant anilino-sulfonyl fluoride groups along its backbone.

These pendant groups serve as highly versatile sites for further chemical modification, following the principles of SuFEx click chemistry. researchgate.net For example, the sulfonyl fluoride moieties on the polymer can be reacted with a wide range of nucleophilic molecules, including fluorescent dyes, bioactive compounds, or other polymers. This modular approach allows for the creation of highly functionalized materials with tailored properties. The synthetic utility of vinyl sulfonyl compounds in preparing functional polymers has been demonstrated as a valuable strategy in materials science. researchgate.net

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound | Key Functional Group(s) | Potential Outcome |

|---|---|---|---|

| Polymer Functionalization | Grafting Agent | Sulfonyl Fluoride (-SO₂F) | Modification of polymer surface properties, attachment of specific molecules. researchgate.net |

| Polymer Cross-linking | Cross-linker | Sulfonyl Fluoride (-SO₂F) | Formation of stable polymer networks, enhanced mechanical properties. |

| Functional Monomer Synthesis | Monomer | Vinyl Group (-CH=CH₂), Sulfonyl Fluoride (-SO₂F) | Creation of polymers with reactive pendant groups for further modification. mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 2-Anilinoethene-1-sulfonyl fluoride?

- Methodological Answer :

- Synthesis : A common approach involves nucleophilic substitution of 2-chloroethanesulfonyl chloride with aniline derivatives under anhydrous conditions. Reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) must be optimized to minimize side reactions such as hydrolysis .

- Characterization :

- NMR Spectroscopy : Use and NMR to confirm the presence of the anilino group (aromatic protons at δ 6.5–7.5 ppm) and sulfonyl fluoride moiety (characteristic NMR signal near δ 50–60 ppm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks and isotopic patterns.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or elemental analysis ensures ≥95% purity, critical for reproducibility .

Q. How does the reactivity of this compound compare to other sulfonyl fluorides in nucleophilic substitution reactions?

- Methodological Answer :

- Comparative Reactivity : The anilino group enhances electrophilicity at the sulfonyl center, making it more reactive toward nucleophiles (e.g., amines, thiols) compared to aliphatic sulfonyl fluorides like 4-oxopiperidine-1-sulfonyl fluoride.

- Experimental Design : Perform kinetic studies using pseudo-first-order conditions with varying nucleophiles (e.g., benzylamine vs. cysteine). Monitor reaction progress via NMR or fluorimetric assays to quantify rate constants () .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stability data for this compound under aqueous conditions?

- Methodological Answer :

- Contradiction Analysis : Discrepancies may arise from differences in pH, temperature, or trace impurities (e.g., residual acids/bases).

- Systematic Testing :

Controlled Hydrolysis : Conduct stability assays in buffered solutions (pH 4–9) at 25°C and 40°C. Use LC-MS to track degradation products (e.g., sulfonic acids).

Impurity Profiling : Compare batches using ICP-MS (for metal contaminants) and Karl Fischer titration (water content).

- Data Interpretation : Apply time-series regression to identify critical stability factors. Reference longitudinal analysis frameworks from social science research for temporal effect modeling .

Q. How can researchers design experiments to elucidate the mechanism of covalent inhibition by this compound in enzymatic systems?

- Methodological Answer :

- Mechanistic Probes :

Kinetic Isotope Effects (KIE) : Use deuterated substrates to distinguish between pre-equilibrium (binding) and rate-limiting (covalent bond formation) steps.

X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to resolve binding modes and active-site interactions.

- Computational Modeling : Perform QM/MM simulations to map energy barriers for sulfonyl fluoride activation and transition states .

Q. What methodologies address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Standardization :

Reference Standards : Use commercially validated NMR calibration standards (e.g., TMS for , CFCl for ).

Interlaboratory Validation : Share samples with independent labs to compare spectral reproducibility.

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational isomers.

- Dynamic NMR : Study rotational barriers of the anilino group to explain temperature-dependent spectral shifts .

Methodological Best Practices

Q. How should researchers document experimental procedures for synthesizing this compound to ensure reproducibility?

- Guidelines :

- Detailed Protocols : Report exact molar ratios, solvent drying methods (e.g., molecular sieves), and reaction quenching steps.

- Supporting Information : Provide raw spectral data (NMR, MS) and chromatograms in supplementary files. Follow journal-specific formatting (e.g., Beilstein Journal guidelines for compound characterization) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.